Ethanol, 2,2'-((4-((4-(phenylazo)phenyl)azo)phenyl)imino)bis-, dibenzoate (ester)
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Overview
Description
Ethanol, 2,2’-((4-((4-(phenylazo)phenyl)azo)phenyl)imino)bis-, dibenzoate (ester) is a complex organic compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((4-((4-(phenylazo)phenyl)azo)phenyl)imino)bis-, dibenzoate (ester) typically involves multiple steps, starting with the formation of azo compounds. The azo groups are introduced through diazotization reactions, where aromatic amines react with nitrous acid to form diazonium salts, which are then coupled with phenolic compounds to form azo dyes. The final step involves esterification, where the azo compound reacts with benzoic acid under acidic conditions to form the dibenzoate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-((4-((4-(phenylazo)phenyl)azo)phenyl)imino)bis-, dibenzoate (ester) undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Ethanol, 2,2’-((4-((4-(phenylazo)phenyl)azo)phenyl)imino)bis-, dibenzoate (ester) has several applications in scientific research:
Chemistry: Used as a dye and a reagent in organic synthesis.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of pigments and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-((4-((4-(phenylazo)phenyl)azo)phenyl)imino)bis-, dibenzoate (ester) involves its interaction with molecular targets such as enzymes and receptors. The azo groups can undergo redox reactions, influencing cellular processes and signaling pathways. The ester groups may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Ethanol, 2,2’-((4-((4-(nitrophenyl)azo)phenyl)azo)phenyl)imino)bis-, diacetate (ester)
- Ethanol, 2,2’-((4-((4-(aminophenyl)azo)phenyl)azo)phenyl)imino)bis-, diacetate (ester)
Uniqueness
Ethanol, 2,2’-((4-((4-(phenylazo)phenyl)azo)phenyl)imino)bis-, dibenzoate (ester) is unique due to its specific combination of azo groups and dibenzoate esters, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Properties
CAS No. |
26841-47-4 |
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Molecular Formula |
C36H31N5O4 |
Molecular Weight |
597.7 g/mol |
IUPAC Name |
2-[N-(2-benzoyloxyethyl)-4-[(4-phenyldiazenylphenyl)diazenyl]anilino]ethyl benzoate |
InChI |
InChI=1S/C36H31N5O4/c42-35(28-10-4-1-5-11-28)44-26-24-41(25-27-45-36(43)29-12-6-2-7-13-29)34-22-20-33(21-23-34)40-39-32-18-16-31(17-19-32)38-37-30-14-8-3-9-15-30/h1-23H,24-27H2 |
InChI Key |
ZRTJIQWDXZGSCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCN(CCOC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N=NC5=CC=CC=C5 |
Origin of Product |
United States |
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